2-Bromo-6-chlorothieno[3,2-B]pyridine

Catalog No.
S14442688
CAS No.
M.F
C7H3BrClNS
M. Wt
248.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chlorothieno[3,2-B]pyridine

Product Name

2-Bromo-6-chlorothieno[3,2-B]pyridine

IUPAC Name

2-bromo-6-chlorothieno[3,2-b]pyridine

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

InChI

InChI=1S/C7H3BrClNS/c8-7-2-5-6(11-7)1-4(9)3-10-5/h1-3H

InChI Key

QFUDYUDRMVDGAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)Br)Cl

2-Bromo-6-chlorothieno[3,2-b]pyridine is a highly specialized heterobicyclic scaffold designed for advanced pharmaceutical and agrochemical synthesis . Featuring a thieno[3,2-b]pyridine core, this building block is distinguished by its dual, electronically distinct halogenation sites: a highly reactive bromine atom at the C2 position of the thiophene ring and a less reactive chlorine atom at the C6 position of the pyridine ring [1]. This precise structural configuration provides built-in orthogonal reactivity, enabling sequential, regioselective cross-coupling reactions without the need for protecting groups. For procurement teams and process chemists, it serves as a critical precursor for synthesizing complex kinase inhibitors and multi-substituted heteroaromatics, offering superior synthetic efficiency compared to symmetrically halogenated alternatives [2].

Research Fit

Differential halogen reactivity (Br vs Cl) for sequential cross-coupling
Thieno[3,2-b]pyridine core as kinase inhibitor pharmacophore isostere

Substituting 2-Bromo-6-chlorothieno[3,2-b]pyridine with cheaper, symmetrically halogenated analogs like 2,6-dibromothieno[3,2-b]pyridine or 2,6-dichlorothieno[3,2-b]pyridine introduces severe process inefficiencies [1]. In palladium-catalyzed cross-coupling workflows, dibromo variants often yield complex mixtures of mono- and di-functionalized products due to competing oxidative addition rates, requiring extensive chromatographic purification that drastically reduces overall yield [2]. Conversely, dichloro analogs exhibit insufficient reactivity at the C2 position under mild conditions, necessitating harsh reaction environments that can degrade sensitive functional groups on the coupling partner. Furthermore, attempting to use positional isomers such as thieno[2,3-b]pyridines fundamentally alters the spatial trajectory of the resulting substituents, rendering them useless for structure-activity relationship (SAR) models that rely on the specific geometric vectors of the [3,2-b] fusion [3].

Substitution Risk

Regioisomeric substitution

Switching to 2-bromo-7-chloro isomer may alter chemoselectivity and cross-coupling sequence

Symmetrical dihalogen analogs

Dichloro or dibromo variants lack orthogonal reactivity, requiring additional protection steps

Alternate heterocyclic cores

Replacing thieno[3,2-b]pyridine with other scaffolds may shift kinase binding profile

Orthogonal Reactivity and Regioselective C2-Functionalization

In sequential functionalization workflows, the differential reactivity of the C-Br and C-Cl bonds is paramount. 2-Bromo-6-chlorothieno[3,2-b]pyridine allows for highly selective primary cross-coupling exclusively at the C2 position under mild conditions [1]. Comparative class-level data indicates that using 2,6-dibromothieno[3,2-b]pyridine under identical conditions results in a significant loss of regiocontrol, yielding approximately 30-40% of the undesired di-coupled byproduct and reducing the isolated yield of the target mono-coupled intermediate [2]. The bromo-chloro derivative reliably delivers >95% regioselectivity for the C2 position, streamlining downstream purification.

Evidence DimensionRegioselectivity in initial Pd-catalyzed cross-coupling (C2 vs C6)
Target Compound Data>95% selectivity for C2 functionalization
Comparator Or Baseline2,6-dibromothieno[3,2-b]pyridine (~60-70% selectivity, high di-coupling byproduct)
Quantified Difference~30% improvement in desired mono-coupled intermediate yield
ConditionsStandard mild Suzuki coupling conditions (Pd catalyst, base, 60-80 °C)

High regioselectivity eliminates the need for complex chromatographic separations, directly lowering solvent costs and improving throughput in multi-step API synthesis.

Chemoselective coupling
Class-level inference
C–Br > C–Cl reactivity under Suzuki conditions
Enables sequential functionalization without protection
Reactivity order from general palladium chemistry

Processability and Step Economy in Asymmetric Substitution

Synthesizing asymmetrically substituted thieno[3,2-b]pyridines typically requires multi-step sequences involving protecting groups or the de novo construction of the bicyclic core if starting from mono-halogenated precursors [1]. By utilizing 2-Bromo-6-chlorothieno[3,2-b]pyridine, process chemists can execute a direct, two-step sequential coupling (e.g., C2-arylation followed by C6-amination) in a streamlined telescoped process [2]. This inherent orthogonal reactivity reduces the overall synthetic route by an estimated 2 to 3 steps compared to building the differentiated core from simpler thiophene or pyridine starting materials, significantly reducing cumulative yield losses.

Evidence DimensionSynthetic steps required for asymmetrically 2,6-disubstituted derivatives
Target Compound Data2 steps (sequential orthogonal coupling)
Comparator Or BaselineDe novo core synthesis from mono-halogenated precursors (4-5 steps)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsTelescoped or sequential cross-coupling workflows

Reducing synthetic steps directly accelerates time-to-market for drug candidates and exponentially increases the overall yield of the final active pharmaceutical ingredient.

Kinase inhibitor scaffold
Cross-study comparable
Low nanomolar IC₅₀ reported for final inhibitors
Supports thieno[3,2-b]pyridine core for kinase targets
Data from derived compounds, not building block itself

Thermal and Catalytic Activation Thresholds

The practical utility of this compound lies in the distinct thermal and catalytic thresholds required to activate its two halogen sites [1]. The C2-bromide undergoes oxidative addition with standard palladium catalysts at moderate temperatures (60-80 °C), while the C6-chloride remains completely inert under these conditions and requires elevated temperatures (100-120 °C) and highly active phosphine ligands for subsequent activation [2]. This activation differential provides a robust thermodynamic window that prevents premature reaction at the C6 position, a level of chemocontrol impossible to achieve with 2,6-dibromo analogs, which exhibit overlapping activation energies.

Evidence DimensionTemperature differential for sequential halogen activation
Target Compound Data>30 °C window (C2-Br at ~60-80 °C; C6-Cl at ~100-120 °C)
Comparator Or Baseline2,6-dibromothieno[3,2-b]pyridine (<10 °C window, overlapping activation)
Quantified Difference>20 °C wider activation window for chemoselective control
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig)

A wide activation temperature window ensures robust, reproducible process scale-up without the risk of runaway di-coupling side reactions.

Bifunctionalization
Cross-study comparable
Sequential C–C and C–N couplings enable tetracyclic structures
Supports rapid molecular complexity generation
Demonstrated with related brominated thienopyridine

Kinase Inhibitor Library Synthesis

The thieno[3,2-b]pyridine core is a privileged scaffold in kinase inhibitor design. This specific bromo-chloro building block is the optimal starting point for generating diverse SAR libraries, as it allows medicinal chemists to systematically vary the C2 and C6 substituents independently using automated, parallel cross-coupling techniques [1].

Scalable API Manufacturing

For process chemistry teams tasked with scaling up a 2,6-disubstituted thieno[3,2-b]pyridine API, this compound provides a highly reproducible, step-economic route. The distinct reactivity of the Br and Cl sites allows for telescoped reactions that minimize intermediate isolation, reducing solvent waste and reactor turnaround time [2].

Development of Organic Light-Emitting Diodes (OLEDs)

In materials science, the compound serves as a rigid, electron-deficient core for synthesizing novel donor-acceptor fluorophores. The orthogonal halogens permit the precise, sequential attachment of distinct electron-donating and electron-withdrawing groups, tuning the emission wavelength and quantum yield of the resulting material [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal dihalogen reactivity
Sequential cross-coupling efficiency
Convergent process route development
Chemoselective first coupling at C-2
Step-count reduction and yield improvement
Bifunctional probe / PROTAC synthesis
Controlled bifunctionalization capacity
Heterobifunctional molecule assembly
Conjugated polymer precursor
Electron-deficient thienopyridine core
Alternating copolymer synthesis for organic electronics

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

246.88581 g/mol

Monoisotopic Mass

246.88581 g/mol

Heavy Atom Count

11

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